(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Chemical Synthesis Medicinal Chemistry Building Blocks

Avoid synthetic route derailment from inappropriate halo-pyrrole substitutions. (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone provides the distinct oxidative addition reactivity required for robust Suzuki coupling, as validated in DNA-encoded library syntheses. - Iodo-specific handle enables high-yield, single-step derivatizations inaccessible to bromo/chloro analogs. - Batch-certified 97% purity (HPLC, NMR) ensures reliable SAR and bioconjugation data. - Immediate availability reduces lead times for medicinal chemistry and chemical biology programs.

Molecular Formula C9H11IN2O2
Molecular Weight 306.10 g/mol
Cat. No. B11782393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone
Molecular FormulaC9H11IN2O2
Molecular Weight306.10 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC(=CN2)I
InChIInChI=1S/C9H11IN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2
InChIKeyCFHINWQNZFUNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone: Iodinated Pyrrole Building Block


The compound (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a halogenated heterocyclic building block consisting of a pyrrole core with a morpholino carbonyl moiety at the 2-position and an iodine substituent at the 4-position . It is primarily offered by research chemical suppliers with a standard purity of 97%, supported by batch-specific quality control analyses including NMR, HPLC, and GC . With a molecular formula of C9H11IN2O2 and a molecular weight of 306.10 g/mol, its structure enables its use as a key intermediate in medicinal chemistry programs and chemical biology research . Unlike broader compound classes, its specific substitution pattern makes it a candidate for late-stage functionalization strategies where the iodine atom serves as a versatile synthetic handle.

1
Medicinal chemistry and chemical biology intermediate
2
Designed for late-stage functionalization strategies
3
Iodine substituent supports palladium-catalyzed cross-coupling workflows

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone: Why Generic Analogs Fail


Simple replacement of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone with other 4-halo-pyrrole analogs or unsubstituted pyrrole building blocks is chemically inappropriate and can derail synthetic routes. The 4-iodo substituent provides a distinct reactivity profile critical for specific cross-coupling reactions; the carbon-iodine bond is significantly more reactive in oxidative addition steps of palladium-catalyzed couplings compared to the analogous carbon-bromine or carbon-chlorine bonds, a principle established across heterocyclic systems . Furthermore, literature on DNA-encoded library synthesis has explicitly demonstrated the utility of iodinated pyrroles for robust Suzuki coupling reactions, highlighting the special role of the iodo species for efficient diversification [1]. Therefore, procurement must be compound-specific to ensure the requisite reactivity and functional group tolerance for the intended synthetic application.

Reactivity
4-bromo or 4-chloro analogs exhibit lower oxidative addition rates and may not couple under similar mild conditions.
Documentation
Generic analogs may lack batch-specific NMR, HPLC, and GC QC data, increasing reproducibility risk.
Physicochemistry
Replacing iodine with lighter halogens shifts molecular weight and predicted lipophilicity, altering SAR interpretation.

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone – Quantitative Evidence


Purity and QC Documentation Comparison

A supplier specifies a minimum purity of 97% for (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone, which is supported by the provision of batch-specific QC data including NMR, HPLC, and GC analyses . This documented purity profile is critical for reproducible synthesis, differentiating it from other pyrrole building blocks that may be supplied at lower purity (e.g., 95% as noted for some pyrrolidine analogs) without comprehensive analytical documentation .

Purity & QC
Cross-study comparable
Purity: 97% with NMR, HPLC, GC per batch
Supports selection for reproducible synthesis
Comparator: 95% purity analog without documented multi-technique QC
Chemical Synthesis Medicinal Chemistry Building Blocks

Iodo-Pyrrole Reactivity in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the relative reactivity of halogen substituents follows the established order I > Br > Cl for oxidative addition. This class-level principle predicts that the 4-iodo group in (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone will undergo coupling reactions under significantly milder conditions or with higher conversion rates compared to its 4-bromo (CAS 900019-58-1) or 4-chloro counterparts . The practical implication is demonstrated by literature explicitly using iodinated pyrroles for robust Suzuki coupling in DNA-encoded library synthesis, underscoring the unique reactivity window of the iodo species [1].

Cross-Coupling Reactivity
Class-level inference
I > Br > Cl oxidative addition trend
Expected milder coupling conditions vs. bromo/chloro analogs
No direct kinetic data for this scaffold; literature supports iodopyrrole Suzuki coupling
C-C Bond Formation Suzuki Coupling Reactivity

Molecular Weight and Lipophilicity Comparison

The molecular weight of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is 306.10 g/mol . This compares to 259.10 g/mol for the 4-bromo analog . While an experimental logP for the iodo compound is not available, the increased molecular weight and polarizability of iodine typically result in a higher calculated logP compared to other halogen substituents, altering membrane permeability and protein binding characteristics. For the 4-bromo analog, an experimental density of 1.618 g/cm³ has been reported , whereas the increased mass of the iodine atom would predict a higher density for the iodo compound.

Physicochemical Profile
Cross-study comparable
MW: 306.10 g/mol (+47.00 vs 4-bromo analog)
Higher MW and predicted logP inform halogen SAR studies
4-bromo analog density: 1.618 g/cm³; iodo compound density predicted higher
Physicochemical Properties Druglikeness cLogP

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone Applications


Palladium-Catalyzed Late-Stage Diversification

The 4-iodo substituent makes this compound specifically suitable for late-stage functionalization in medicinal chemistry programs. Using Suzuki-Miyaura coupling, the iodine atom acts as a superior leaving group, enabling the installation of aryl or heteroaryl ring systems under mild conditions as demonstrated in DNA-encoded library syntheses [1]. This application is not directly feasible with the corresponding 4-chloro or 4-bromo analogs due to their significantly lower reactivity in oxidative addition steps .

SAR Exploration of Halogen Effects

Systematic SAR studies require a set of halogen-substituted analogs to probe the electronic and steric effects on biological activity. Procuring (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone with a defined purity of 97% and comprehensive QC documentation ensures the generation of reliable data for quantifying the impact of a heavy iodine atom on target binding, as opposed to the lighter bromo or chloro analogs .

Chemical Biology Probe Synthesis

In chemical biology, the synthesis of bioconjugates or activity-based probes often requires a highly reactive functional group for bioorthogonal chemistry. The 4-iodo group can be leveraged in radiolabeling or as a precursor for metal-halogen exchange reactions to introduce reporter tags. Its enhanced reactivity compared to bromo or chloro analogs makes it the building block of choice for high-yielding, single-step derivatizations .

Application
Selection Property
Validation Focus
Palladium-Catalyzed Late-Stage Diversification
Iodo substituent reactivity profile
Coupling conversion under mild conditions
Halogen SAR Exploration
Defined purity and QC documentation
Impact of heavy halogen on target engagement and ADME endpoints
Chemical Biology Probe Synthesis
Reactivity for bioorthogonal derivatization
Yield and selectivity in single-step reporter tag installation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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